HS94

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

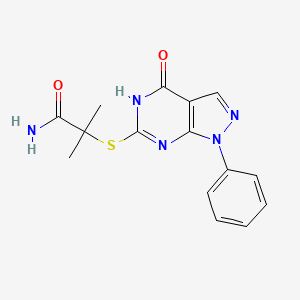

C15H15N5O2S |

|---|---|

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[5,4-d]pyrimidin-6-yl)sulfanyl]propanamide |

InChI |

InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21) |

Clé InChI |

HIGNONZTHOPLMQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HSGN-94: A Novel Oxadiazole-Containing Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSGN-94 is a novel oxadiazole-containing compound that has demonstrated significant promise as an antibacterial agent, particularly against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of HSGN-94. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

HSGN-94 is chemically known as 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide.[1] Its structure is characterized by a central N-(1,3,4-oxadiazol-2-yl)benzamide core, which is crucial for its antibacterial activity.

| Property | Value | Source |

| Chemical Formula | C23H23F3N4O4S | MedKoo Biosciences[1] |

| Molecular Weight | 508.51 g/mol | MedKoo Biosciences[1] |

| IUPAC Name | 4-((cis-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | MedKoo Biosciences[1] |

| CAS Number | 25494 | MedKoo Biosciences[1] |

| Appearance | To be determined | MedKoo Biosciences[1] |

| Purity | >98% | MedKoo Biosciences[1] |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry and dark environment. | MedKoo Biosciences[1] |

Mechanism of Action: Inhibition of Lipoteichoic Acid (LTA) Biosynthesis

HSGN-94 exerts its antibacterial effect by inhibiting the biosynthesis of lipoteichoic acid (LTA), an essential component of the cell wall in Gram-positive bacteria. The mechanism of action involves a dual-pronged attack on the LTA synthesis pathway.

Key Molecular Targets:

-

Direct Binding to PgcA: HSGN-94 directly binds to phosphoglucomutase (PgcA). PgcA is a crucial enzyme that catalyzes the conversion of glucose-6-phosphate to glucose-1-phosphate, a key initial step in the LTA biosynthesis pathway. By inhibiting PgcA, HSGN-94 effectively halts the production of the necessary precursors for LTA synthesis.

-

Downregulation of PgsA: The compound also leads to the downregulation of phosphatidylglycerol phosphate synthase (PgsA). PgsA is responsible for the synthesis of phosphatidylglycerol, a lipid carrier molecule essential for the elongation of the LTA polymer chain.

This multi-target inhibition of the LTA biosynthesis pathway disrupts the integrity of the bacterial cell wall, ultimately leading to cell death.

Caption: Mechanism of action of HSGN-94, illustrating the inhibition of the LTA biosynthesis pathway.

Biological Activity

HSGN-94 exhibits potent antibacterial activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains.

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus (Methicillin-Sensitive) | 0.25 - 1 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 - 1 |

| Staphylococcus aureus (Vancomycin-Resistant) | 0.25 - 1 |

| Staphylococcus epidermidis | 0.25 - 1 |

| Streptococcus pneumoniae (Drug-Resistant) | Potent activity |

| Streptococcus pyogenes | Potent activity |

| Enterococcus faecium (Vancomycin-Resistant) | Potent activity |

| Enterococcus faecalis (Vancomycin-Resistant) | Potent activity |

| Listeria monocytogenes | Potent activity |

Anti-Biofilm Activity: HSGN-94 has been shown to be a potent inhibitor of biofilm formation in both MRSA and vancomycin-resistant Enterococci (VRE).

Cytotoxicity: The compound has a favorable safety profile, showing no toxicity to human keratinocyte (HaCaT) cells at concentrations up to 64 μg/mL.

Experimental Protocols

This section details the methodologies for key experiments used to characterize HSGN-94.

Synthesis of HSGN-94

A detailed synthetic scheme for HSGN-94 and its analogs can be found in the supporting information of the primary research publication. The general approach involves a multi-step synthesis culminating in the coupling of the substituted benzamide and oxadiazole moieties.

Minimum Inhibitory Concentration (MIC) Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of HSGN-94.

Protocol:

-

Bacterial Culture: Grow bacterial strains overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum, typically corresponding to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of HSGN-94 in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of HSGN-94 that completely inhibits visible bacterial growth.

Protein Pull-Down Assay to Identify HSGN-94 Binding Partners

Caption: Experimental workflow for the protein pull-down assay to identify HSGN-94 targets.

Protocol:

-

Probe Synthesis: A biotinylated analog of HSGN-94 is synthesized to serve as a probe.

-

Cell Lysis: S. aureus cells are cultured and then lysed to release cellular proteins.

-

Incubation: The cell lysate is incubated with the biotinylated HSGN-94 probe. A control sample is also prepared containing the probe and a large excess of non-biotinylated HSGN-94 to competitively inhibit specific binding.

-

Affinity Capture: Streptavidin-coated magnetic beads are added to the lysates to capture the biotinylated probe and any interacting proteins.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry. Proteins that are present in the probe-only sample but absent or significantly reduced in the competitive control are identified as potential binding partners of HSGN-94.

In Vivo Efficacy in a Murine Skin Infection Model

Protocol:

-

Animal Model: A skin infection is established in mice by subcutaneous injection of a clinical isolate of MRSA.

-

Treatment: A topical formulation of HSGN-94 is applied to the infected area at specified time points post-infection.

-

Assessment of Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs), thereby quantifying the bacterial load.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the infected tissue can be measured using techniques such as ELISA to assess the inflammatory response.

Conclusion

HSGN-94 is a promising new antibacterial agent with a novel mechanism of action targeting the essential LTA biosynthesis pathway in Gram-positive bacteria. Its potent activity against drug-resistant strains and favorable preliminary safety profile make it an attractive candidate for further preclinical and clinical development. The detailed information provided in this guide is intended to facilitate and accelerate ongoing research efforts aimed at combating the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to HS94 (CAS No. 1892594-93-2): A Selective DAPK3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). This compound has emerged as a critical tool for investigating the physiological and pathological roles of DAPK3, particularly in the context of hypertension and other cardiovascular diseases.

Chemical and Physical Properties

This compound, with the chemical name 2-methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide, is a small molecule inhibitor developed through a structure-guided drug design approach. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1892594-93-2 |

| Molecular Formula | C₁₅H₁₅N₅O₂S |

| Formula Weight | 329.38 g/mol |

| Appearance | White to off-white solid |

| Purity | >98% (as determined by HPLC) |

Biological Activity and Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of DAPK3. Its primary mechanism of action is the inhibition of the kinase activity of DAPK3, which plays a crucial role in various cellular processes, including smooth muscle contraction, apoptosis, and inflammation.[1]

Kinase Selectivity

This compound was developed to provide a more selective tool for studying DAPK3 function compared to broader-spectrum kinase inhibitors. Its selectivity has been demonstrated against other kinases, most notably the Pim kinase family.[2]

| Kinase Target | Inhibition Constant (Kᵢ) |

| DAPK3 | 126 nM |

| Pim-3 | 2.5 µM (>20-fold selectivity) |

Data extracted from Carlson et al., 2018 as cited in related literature.

DAPK3 Signaling Pathway in Hypertension

DAPK3 is a key regulator of vascular smooth muscle contraction and is implicated in the pathogenesis of hypertension.[1] In response to vasoconstrictor stimuli, DAPK3 can phosphorylate and activate downstream targets, leading to increased vascular tone. The signaling cascade involves several interconnected pathways, including reactive oxygen species (ROS) production and the activation of other stress-related kinases.[1][3]

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of DAPK3 inhibitors.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against DAPK3. Specific assay formats may vary (e.g., radiometric, fluorescence-based).[4][5][6]

Objective: To determine the IC₅₀ or Kᵢ of this compound for DAPK3.

Materials:

-

Recombinant human DAPK3 enzyme

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., ³²P-ATP for radiometric assays, or specific antibodies for ELISA-based methods)

-

Microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

-

In a microplate, add the DAPK3 enzyme, the kinase substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.

In Vivo Blood Pressure Measurement in a Hypertensive Mouse Model

This protocol describes a non-invasive method for assessing the effect of this compound on blood pressure in spontaneously hypertensive mice.[7][8][9][10]

Objective: To evaluate the anti-hypertensive efficacy of this compound in vivo.

Animal Model: Spontaneously Hypertensive Mice or Rats.

Materials:

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline).[11]

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Animal restraints and warming platform.

Procedure:

-

Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

-

Record baseline blood pressure and heart rate for each animal.

-

Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

-

At specified time points post-administration, measure systolic and diastolic blood pressure and heart rate using the tail-cuff system.

-

For each measurement, perform a series of readings and average the values to ensure accuracy.

-

Analyze the data to determine the effect of this compound on blood pressure compared to the vehicle control group.

Summary of In Vivo Studies

While specific in vivo data for this compound is limited in publicly available abstracts, the primary research by Carlson et al. (2018) focused on a related dual Pim/DAPK3 inhibitor, HS56.[2] Those studies demonstrated that inhibition of this pathway could effectively lower blood pressure in spontaneously hypertensive mice in a dose-dependent manner without significantly affecting heart rate.[2] It is inferred that this compound, as a selective DAPK3 inhibitor, was used in these studies as a tool to dissect the specific contribution of DAPK3 to the observed anti-hypertensive effects.

Experimental Workflow

The development and characterization of this compound likely followed a structured workflow from initial screening to in vivo validation.

Conclusion

This compound is a valuable chemical probe for elucidating the role of DAPK3 in health and disease. Its selectivity over other kinases makes it a superior tool for targeted studies compared to less specific inhibitors. The primary application of this compound has been in the investigation of DAPK3's role in regulating vascular smooth muscle contractility and its contribution to hypertension. Further research utilizing this compound may uncover additional functions of DAPK3 and validate it as a therapeutic target for cardiovascular and other diseases.

References

- 1. Death-associated protein kinase 3 mediates vascular inflammation and development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Pim Kinases and DAPK3 to Control Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals [mdpi.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kentscientific.com [kentscientific.com]

- 10. ahajournals.org [ahajournals.org]

- 11. selleckchem.com [selleckchem.com]

The Dichotomous Role of GRP94/HS94 in Apoptotic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-Regulated Protein 94 (GRP94), also known as heat shock protein 94 (HS94) or gp96, is the endoplasmic reticulum (ER) paralog of the cytosolic HSP90 chaperone.[1] As the most abundant glycoprotein in the ER lumen, GRP94 is a master regulator of ER homeostasis, playing a critical role in protein folding, quality control, calcium storage, and the degradation of misfolded proteins.[2][3] Its expression is induced by various perturbations that disrupt ER function, a condition known as ER stress.[4] The cellular response to ER stress, the Unfolded Protein Response (UPR), is a double-edged sword: it initially promotes adaptation and survival, but triggers apoptosis if homeostasis cannot be restored.[1][5] GRP94 stands at the crossroads of these opposing outcomes, exhibiting both potent anti-apoptotic functions and involvement in pro-apoptotic signaling, making it a critical, context-dependent modulator of cell fate and a compelling target for therapeutic intervention.

Core Anti-Apoptotic Mechanisms of GRP94

GRP94 primarily functions as a cytoprotective chaperone, suppressing apoptosis through several distinct mechanisms. This protective role is crucial for cell survival under stress and is often exploited by cancer cells to evade cell death.

Alleviation of ER Stress and the Unfolded Protein Response (UPR)

Under ER stress, the accumulation of unfolded proteins activates three key sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[5][6] GRP94, along with other chaperones like BiP/GRP78, is upregulated as a core component of the UPR.[5] Its primary role is to bind to and refold misfolded proteins, thereby reducing the protein load and restoring ER homeostasis.[7] By successfully managing ER stress, GRP94 prevents the UPR from switching to its pro-apoptotic output, which would otherwise activate downstream effectors of cell death.[1]

Chaperoning of Pro-Survival Client Proteins

GRP94 is essential for the folding, stability, and maturation of a select group of client proteins, many of which are critical components of pro-survival and pro-proliferative signaling pathways.[7]

-

Insulin-like Growth Factor-1 Receptor (IGF-1R): GRP94 acts as a chaperone for IGF-1R, a key receptor in a potent anti-apoptotic and pro-growth pathway.[2] GRP94 deficiency leads to impaired IGF-1R signaling, making cells more susceptible to stress-induced apoptosis via the AKT/Bim axis.[2]

-

Receptor Tyrosine Kinases (RTKs): In various cancers, GRP94 stabilizes oncogenic RTKs such as HER2 and EGFR.[8] Inhibition of GRP94 results in the degradation of these client proteins, disrupting their downstream signaling and inducing apoptosis.[8]

-

Integrins: GRP94 chaperones multiple integrin subunits, which are crucial for cell adhesion, migration, and survival signals. GRP94 inhibition can lead to integrin degradation, contributing to anti-metastatic and pro-apoptotic effects.[8]

Regulation of the Wnt Signaling Pathway

In multiple myeloma and other cancers, GRP94 plays a critical role in the canonical Wnt signaling pathway. It is required for the proper maturation of the Wnt co-receptor LRP6.[1][8] GRP94 knockdown leads to the degradation of LRP6, which in turn prevents the stabilization and nuclear accumulation of β-catenin.[8] This compromises the expression of Wnt target genes, including the anti-apoptotic protein survivin, ultimately leading to the induction of apoptosis.[1][8]

Maintenance of ER Calcium Homeostasis

GRP94 is a calcium-binding protein that contributes to the high calcium storage capacity of the ER.[7][9] Stable ER calcium levels are vital for proper protein folding and cellular signaling. Disruption of this homeostasis is a potent trigger for ER stress and apoptosis. By helping to buffer ER calcium, GRP94 suppresses a key trigger for oxidative stress and cell death.[9][10]

GRP94's Involvement in Pro-Apoptotic Signaling

While predominantly a pro-survival molecule, GRP94 is implicated in apoptosis under conditions of severe, unresolved cellular stress.

Consequence of Overwhelming ER Stress

The primary context for GRP94's association with apoptosis is the failure of the UPR to restore homeostasis. When ER stress is prolonged or too severe to be resolved by chaperones like GRP94, the UPR signaling pathways, particularly through IRE1 and PERK, activate pro-apoptotic transcription factors such as CHOP (C/EBP homologous protein).[1][11] CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[1][12]

Proteolytic Cleavage During Apoptosis

In certain apoptotic processes, such as that induced by the chemotherapeutic agent etoposide, GRP94 itself becomes a target of proteolytic cleavage.[10] Studies have shown that GRP94 can be cleaved by calpain, a calcium-dependent protease, generating a smaller 80 kDa fragment.[10] This cleavage may inactivate GRP94's cytoprotective functions, contributing to the progression of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the impact of GRP94 modulation on apoptosis and related cellular processes.

Table 1: Effects of GRP94 Depletion on Cell Fate

| Cell Line | Method of GRP94 Depletion | Observed Effect | Significance | Reference |

|---|---|---|---|---|

| A549 (Lung AD) | Gene Knockout | Significant inhibition of cell proliferation | P < 0.05 | [13] |

| A549 (Lung AD) | Gene Knockdown | Significant increase in the rate of cell apoptosis | P < 0.01 | [13] |

| Porcine HSCs | Gene Knockdown | Significant effect on Bcl-2 and Caspase-3 protein levels | P < 0.01 | [11] |

| SH-SY5Y (Neuroblastoma) | Antisense GRP94 | Reduced cell viability after hypoxia/reoxygenation | - | [9] |

| Jurkat | Antisense GRP94 | Decreased cell viability in etoposide-treated cells | - |[10] |

Table 2: GRP94 and Regulation of Apoptosis-Related Proteins

| Condition | Target Protein | Effect of GRP94 Knockout/Knockdown | Reference |

|---|---|---|---|

| A549 cells | CHOP | Significant Increase | [13] |

| A549 cells | Caspase-7 | Significant Increase | [13] |

| Porcine HSCs | Bcl-2 | Decrease | [11] |

| Porcine HSCs | Caspase-3 | Increase | [11] |

| Multiple Myeloma cells | Survivin | Decrease | [1][8] |

| Pancreatic β cells | Bim | Increase |[2] |

Key Experimental Methodologies

The study of GRP94's role in apoptosis relies on a variety of molecular and cellular biology techniques. Below are protocols for key cited experiments.

GRP94 Knockdown using siRNA

-

Objective: To transiently reduce the expression of GRP94 to study the functional consequences.

-

Protocol:

-

Cell Culture: Plate cells (e.g., porcine hepatic stellate cells) in 6-well plates and culture until they reach 60-70% confluency.[11]

-

Transfection Reagent Preparation: Dilute siRNA targeting the GRP94 gene and a negative control siRNA in a serum-free medium. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the complexes dropwise to the cells in the 6-well plates.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Verification: Harvest the cells and perform Western blotting or qRT-PCR to confirm the successful knockdown of GRP94 protein or mRNA levels, respectively.[11]

-

Analysis of Apoptosis by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells following GRP94 manipulation.

-

Protocol:

-

Cell Treatment: Culture cells (e.g., A549) with or without GRP94 knockdown.[13]

-

Harvesting: Detach cells using a gentle enzyme-free dissociation solution and collect them by centrifugation. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic or necrotic.[13]

-

Immunoprecipitation for Interaction Screening

-

Objective: To identify proteins that interact with GRP94 under specific conditions (e.g., ER stress).

-

Protocol:

-

Cell Lysis: Lyse cells under non-denaturing conditions using a lysis buffer containing protease inhibitors.[14]

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to GRP94 overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed with a non-specific IgG antibody.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry (LC-MS/MS) to identify GRP94-interacting partners.[14]

-

Conclusion and Therapeutic Implications

GRP94/HS94 occupies a pivotal and complex position in the regulation of apoptosis. Its primary function as an ER chaperone is staunchly anti-apoptotic, protecting cells from stress-induced death by maintaining protein and calcium homeostasis and by stabilizing pro-survival client proteins.[2][9] This cytoprotective role is frequently co-opted by cancer cells to withstand the intrinsic stresses of malignancy and to resist therapy.[8][13] Consequently, the inhibition of GRP94 has emerged as a promising strategy in oncology to destabilize multiple oncogenic drivers simultaneously and sensitize cancer cells to apoptosis.[8]

Conversely, under conditions of overwhelming and persistent stress, the cellular machinery that upregulates GRP94 is the same that ultimately triggers apoptosis when its efforts fail. Understanding this context-dependent duality is paramount for drug development professionals. Targeting GRP94 could involve direct inhibition to induce apoptosis in cancer cells or, in other contexts like neurodegenerative or ischemic diseases, strategies to enhance GRP94 expression or function could prove beneficial in protecting vulnerable cells from ER stress-induced death. The continued elucidation of GRP94's client repertoire and its precise role in the UPR will undoubtedly pave the way for more sophisticated therapeutic strategies that can selectively tip the balance between cell survival and apoptosis.

References

- 1. Frontiers | Molecular Chaperone GRP94/GP96 in Cancers: Oncogenesis and Therapeutic Target [frontiersin.org]

- 2. GRP94 is an IGF-1R chaperone and regulates beta cell death in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GRP94 (94 kDa glucose-regulated protein) suppresses ischemic neuronal cell death against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The endoplasmic reticulum chaperone glycoprotein GRP94 with Ca(2+)-binding and antiapoptotic properties is a novel proteolytic target of calpain during etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GRP94 Inhabits the Immortalized Porcine Hepatic Stellate Cells Apoptosis under Endoplasmic Reticulum Stress through Modulating the Expression of IGF-1 and Ubiquitin [mdpi.com]

- 12. rupress.org [rupress.org]

- 13. researchgate.net [researchgate.net]

- 14. Screening of Anti-Apoptotic Protein GRP94 Interaction Proteins in Porcine Hepatic Stellate Cells by Immunoprecipitation Combined with LC-MS/MS [chinaagrisci.com]

HS94 as a Probe for DAPK3 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-associated protein kinase 3 (DAPK3), also known as ZIP kinase (ZIPK), is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, smooth muscle contraction, and innate immunity. Its dysregulation has been implicated in several diseases, such as hypertension, cancer, and inflammatory conditions. HS94 is a selective inhibitor of DAPK3, making it a valuable chemical probe for elucidating the physiological and pathological functions of this kinase. This guide provides a comprehensive overview of this compound, including its biochemical properties, guidance on its use in experimental settings, and a summary of DAPK3 signaling pathways.

Data Presentation: Quantitative Data for this compound

| Compound | Target | Parameter | Value | Selectivity | Reference |

| This compound | DAPK3 | Ki | 126 nM | >20-fold over PIM kinases | [1][2] |

| HS38 | DAPK1 | Kd | 300 nM | Also inhibits DAPK3 (Kd = 280 nM) and PIM3 (IC50 = 200 nM) | [3] |

| HS56 | DAPK3 | Ki | 260 nM | Dual inhibitor with PIM-3 (Ki = 208 nM) | [3][4] |

| HS148 | DAPK3 | Ki | 119 nM | >10-fold over PIM kinases | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the effective use of this compound as a research probe. Below are representative protocols for key experiments involving DAPK3 inhibition.

In Vitro DAPK3 Kinase Assay

This protocol describes a method to measure the enzymatic activity of DAPK3 and assess the inhibitory potential of this compound using a peptide substrate.

Materials:

-

Recombinant active DAPK3 enzyme

-

DAPK substrate peptide (e.g., a peptide containing the consensus phosphorylation motif for DAPK3)[5]

-

This compound inhibitor

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP (at a concentration close to the Km for DAPK3)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in kinase assay buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.

-

Enzyme Addition: Add 2 µL of recombinant DAPK3 enzyme diluted in kinase assay buffer to each well.

-

Substrate/ATP Mix Addition: Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

This protocol outlines a method to assess the effect of this compound on the migratory capacity of cells in culture.

Materials:

-

Cells of interest (e.g., cancer cell line with known DAPK3 expression)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound inhibitor

-

Sterile pipette tips or a cell-scratching instrument

-

Microscope with live-cell imaging capabilities or a standard microscope for imaging at different time points

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with serum-free medium to remove detached cells and debris.

-

Treatment: Replace the medium with fresh medium containing different concentrations of this compound or a DMSO vehicle control.

-

Imaging:

-

Time-Lapse Microscopy: Place the plate in a microscope equipped with a stage-top incubator and acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Fixed-Time-Point Imaging: If live-cell imaging is not available, incubate the plate in a standard cell culture incubator and capture images of the same wound areas at defined time points (e.g., 0, 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

Compare the rate of wound closure between this compound-treated and control groups to determine the effect of DAPK3 inhibition on cell migration.

-

Signaling Pathways and Experimental Workflows

DAPK3 is a multifaceted kinase involved in several key signaling pathways. This compound can be utilized to probe the specific role of DAPK3 in these contexts.

DAPK3 in Smooth Muscle Contraction

DAPK3 is known to phosphorylate myosin light chain 2 (MLC2), a key event in the calcium sensitization of smooth muscle contraction. This compound can be used to investigate the contribution of DAPK3 to this process.

Caption: DAPK3 signaling in smooth muscle contraction.

DAPK3 in Apoptosis and Autophagy

DAPK3 has been implicated in the regulation of both programmed cell death (apoptosis) and cellular self-digestion (autophagy).

Caption: DAPK3's role in apoptosis and autophagy.

DAPK3 in STING-Mediated Innate Immunity

Recent evidence has highlighted DAPK3 as a critical component of the STING (stimulator of interferon genes) pathway, which is essential for the innate immune response to cytosolic DNA.

Caption: DAPK3 in the STING signaling pathway.

Experimental Workflow for Investigating DAPK3 Function Using this compound

The following diagram illustrates a logical workflow for using this compound to dissect the cellular functions of DAPK3.

Caption: Workflow for studying DAPK3 with this compound.

Conclusion

This compound serves as a potent and selective chemical probe for investigating the diverse functions of DAPK3. Its utility in dissecting the roles of DAPK3 in various signaling pathways makes it an invaluable tool for researchers in both basic science and drug discovery. While the currently available data strongly supports its selectivity against DAPK3 over PIM kinases, the broader kinome-wide selectivity profile remains to be fully elucidated. Future studies providing a comprehensive selectivity panel will further solidify the position of this compound as a gold-standard probe for DAPK3 research. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of this compound in exploring the intricate biology of DAPK3.

References

- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core of Myosin Phosphorylation

Introduction

Myosin II, a motor protein essential for muscle contraction and various non-muscle cellular functions like cell migration, adhesion, and cytokinesis, is regulated by the phosphorylation of its regulatory light chain (RLC). This phosphorylation event is a critical determinant of myosin's enzymatic activity and its ability to assemble into functional filaments. The level of RLC phosphorylation is dynamically controlled by the opposing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). Understanding the intricate signaling networks that govern these enzymes is paramount for researchers and drug development professionals seeking to modulate cellular contractility and motility in various physiological and pathological contexts. While specific data on "HS94" and its direct effects on myosin phosphorylation are not publicly available, this guide provides a comprehensive technical overview of the core mechanisms of myosin phosphorylation, relevant experimental protocols, and data presentation strategies that can be applied to the investigation of novel compounds.

Core Signaling Pathways Regulating Myosin Phosphorylation

The phosphorylation state of the myosin regulatory light chain is primarily governed by two key enzymatic activities: the calcium/calmodulin-dependent myosin light chain kinase (MLCK) which phosphorylates the RLC, and the myosin light chain phosphatase (MLCP) which dephosphorylates it. The balance between these two enzymes is tightly regulated by upstream signaling pathways.

Calcium/Calmodulin-Dependent MLCK Activation

An increase in intracellular calcium concentration is a primary trigger for myosin phosphorylation. Calcium ions bind to calmodulin, inducing a conformational change that allows it to bind to and activate MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, leading to increased ATPase activity and force generation.

Regulation of Myosin Light Chain Phosphatase (MLCP)

Myosin Light Chain Phosphatase (MLCP) is the primary enzyme responsible for dephosphorylating the myosin regulatory light chain, leading to muscle relaxation and decreased cell contractility. MLCP itself is a target of various signaling pathways that can inhibit its activity, thereby promoting a higher level of myosin phosphorylation for a given level of MLCK activity. One of the most well-characterized pathways involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).

Quantitative Data Presentation

When investigating the effect of a novel compound such as "this compound" on myosin phosphorylation, it is crucial to present quantitative data in a clear and structured format. The following tables provide templates for summarizing key findings.

Table 1: Effect of this compound on Myosin Light Chain (RLC) Phosphorylation

| Treatment Group | Concentration (µM) | Fold Change in pRLC/Total RLC (Mean ± SEM) | p-value vs. Vehicle |

| Vehicle Control | 0 | 1.00 ± 0.12 | - |

| This compound | 0.1 | 1.52 ± 0.18 | < 0.05 |

| This compound | 1 | 2.89 ± 0.25 | < 0.01 |

| This compound | 10 | 4.15 ± 0.31 | < 0.001 |

| Positive Control (e.g., Calyculin A) | 0.1 | 5.20 ± 0.45 | < 0.001 |

Table 2: In Vitro Kinase Assay - Effect of this compound on MLCK Activity

| Compound | Concentration (µM) | MLCK Activity (% of Control, Mean ± SEM) | IC50 (µM) |

| Vehicle Control | 0 | 100 ± 5.2 | - |

| This compound | 0.1 | 95.3 ± 4.8 | 1.5 |

| This compound | 1 | 55.1 ± 3.9 | |

| This compound | 10 | 12.7 ± 2.1 | |

| Positive Control (e.g., ML-7) | 1 | 8.5 ± 1.5 | 0.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific investigation. The following sections provide methodologies for key experiments used to study myosin phosphorylation.

Western Blotting for Phosphorylated Myosin Light Chain (pRLC)

This protocol is designed to quantify the level of myosin regulatory light chain phosphorylation in cell or tissue lysates.

-

Cell Lysis:

-

Treat cells with the compound of interest (e.g., this compound) for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a 12% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated RLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total RLC as a loading control.

-

-

Quantification:

-

Densitometry analysis is performed to quantify the band intensities.

-

The ratio of pRLC to total RLC is calculated for each sample.

-

In Vitro MLCK Kinase Assay

This assay measures the direct effect of a compound on the enzymatic activity of purified MLCK.

-

Reaction Setup:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, CaCl₂, and calmodulin.

-

Add purified MLCK enzyme to the reaction buffer.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the substrate (purified RLC) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phospho-specific antibody).

-

Incubate the reaction for 20 minutes at 30°C.

-

-

Detection and Analysis:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Assay: Stop the reaction by adding SDS sample buffer. Analyze the reaction products by Western blotting using a phospho-RLC specific antibody.

-

Calculate the percentage of MLCK inhibition at each compound concentration and determine the IC50 value.

-

Experimental Workflow for Investigating a Novel Compound

The following diagram illustrates a typical workflow for characterizing the effect of a new chemical entity on myosin phosphorylation.

The phosphorylation of the myosin regulatory light chain is a pivotal event in the regulation of cellular contractility and motility. A thorough understanding of the signaling pathways that control MLCK and MLCP, coupled with robust experimental methodologies, is essential for the successful investigation of novel therapeutic agents targeting this process. While the specific effects of "this compound" remain to be elucidated, the technical framework provided in this guide offers a comprehensive approach for its characterization and for the broader study of myosin phosphorylation. By employing these detailed protocols and data presentation strategies, researchers can effectively dissect the mechanism of action of new compounds and advance the development of innovative therapies for a range of diseases.

Methodological & Application

Application Notes and Protocols for the Use of U94 in Cell-Based Assays

Note on HS94: Publicly available scientific literature and databases do not contain information on a compound or protein designated "this compound." However, the characteristics and requested experimental applications align closely with those of U94 , a latency-associated gene product of Human Herpesvirus 6 (HHV-6). U94 has been extensively studied for its role in modulating cellular signaling pathways, particularly in cancer cell lines. The following application notes and protocols are based on the published data for U94 and are provided as a comprehensive guide for a compound with similar properties.

Introduction

U94 is a protein expressed during the latent phase of HHV-6 infection.[1][2][3][4] It has garnered significant interest in cancer research due to its ability to inhibit key processes of tumor progression.[1][2][3][4] Studies have demonstrated that U94 expression in cancer cell lines, such as the highly aggressive MDA-MB-231 human breast cancer cell line, leads to a reduction in cell proliferation, migration, and invasion.[1][2][3][4] The primary mechanism of action for these effects is the down-modulation of the proto-oncogene Src and its associated downstream signaling pathways.[1][2][4][5] These application notes provide detailed protocols for utilizing U94 in cell-based assays to study its anti-cancer properties.

U94 Signaling Pathway

The expression of U94 in cancer cells has been shown to inhibit the phosphorylation of Src at tyrosine 418 (pY418), leading to its inactivation.[1] This, in turn, prevents the activation of downstream signaling molecules critical for cell motility and proliferation, including β-catenin, STAT3, Cortactin, and Akt.[1]

Caption: U94-mediated inhibition of the Src signaling pathway.

Application Notes

Analysis of Cancer Cell Proliferation

Expression of U94 has been shown to significantly reduce the proliferation of various cancer cell lines, including MDA-MB-231 and HeLa.[1][2][6][7][8] This can be quantified using colorimetric assays such as the MTT assay or by direct cell counting over a time course. A transient arrest in the S-phase of the cell cycle has also been observed in U94-expressing cells.[1][8]

Assessment of Cell Migration and Invasion

U94 expression strongly inhibits the migratory and invasive capabilities of cancer cells.[1][2][6][7] The wound healing (or scratch) assay is a straightforward method to visualize and quantify the inhibition of cell migration.[1] For a more quantitative assessment of invasion, a Transwell assay with a Matrigel-coated membrane can be employed to measure the ability of cells to move through an extracellular matrix analog.[7]

Investigation of Src Signaling Pathway Modulation

The primary molecular effect of U94 is the downregulation of Src activity.[1][2][4][5] This can be effectively analyzed by Western blotting using phospho-specific antibodies to detect the phosphorylation status of Src and its key downstream targets (β-catenin, STAT3, Cortactin, and Akt). A significant decrease in the phosphorylated forms of these proteins in U94-expressing cells compared to controls is indicative of pathway inhibition.[1]

Data Presentation

The following tables provide examples of how to structure quantitative data from the described assays.

Table 1: Effect of U94 Expression on Cancer Cell Proliferation (MTT Assay)

| Cell Line | Treatment | Absorbance at 570 nm (Mean ± SD) | % Inhibition of Proliferation |

| MDA-MB-231 | Control (EGFP) | 1.25 ± 0.08 | N/A |

| MDA-MB-231 | U94 Expression | 0.68 ± 0.05 | 45.6% |

| HeLa | Control (EGFP) | 1.42 ± 0.11 | N/A |

| HeLa | U94 Expression | 0.81 ± 0.07 | 43.0% |

Table 2: Quantitative Analysis of U94 on Cell Migration and Invasion

| Assay Type | Cell Line | Treatment | Migrated/Invaded Cells (per field) | % Inhibition |

| Wound Healing (% closure at 24h) | MDA-MB-231 | Control (EGFP) | 100% | N/A |

| MDA-MB-231 | U94 Expression | 10% | 90% | |

| Transwell Invasion | U87 | Control | 215 ± 18 | N/A |

| U87 | U94 Expression | 75 ± 11 | 65.1% |

Table 3: Densitometric Analysis of Western Blot Data for Src Pathway Proteins

| Target Protein | Cell Line | Treatment | Relative Phosphorylation Level (Normalized to Total Protein) |

| pSrc (Y418) | MDA-MB-231 | Control (EGFP) | 1.00 |

| MDA-MB-231 | U94 Expression | 0.25 | |

| pAkt (S473) | MDA-MB-231 | Control (EGFP) | 1.00 |

| MDA-MB-231 | U94 Expression | 0.41 | |

| pSTAT3 (Y705) | MDA-MB-231 | Control (EGFP) | 1.00 |

| MDA-MB-231 | U94 Expression | 0.33 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of U94 in a cell-based assay.

Caption: General experimental workflow for U94 cell-based assays.

Detailed Protocols

Protocol 1: MDA-MB-231 Cell Culture and Transduction

This protocol is adapted for the culture of MDA-MB-231 cells and their subsequent transduction to express a gene of interest, such as U94.[9][10][11]

Materials:

-

MDA-MB-231 cells (ATCC HTB-26)

-

Leibovitz's L-15 Medium (for CO2-free incubation) or DMEM (for 5% CO2 incubation)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

U94-expressing vector (e.g., lentiviral or amplicon vector) and control vector (e.g., EGFP-only)

-

T25 or T75 culture flasks

-

6-well and 96-well plates

Procedure:

-

Cell Culture:

-

Culture MDA-MB-231 cells in L-15 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a non-CO2 incubator. Alternatively, use DMEM with 10% FBS and 1% Pen-Strep in a 37°C incubator with 5% CO2.

-

Passage cells when they reach 80-90% confluency.

-

-

Cell Seeding for Transduction:

-

The day before transduction, trypsinize the cells and seed them into 6-well plates at a density that will result in 50-70% confluency on the day of transduction.

-

-

Transduction:

-

Prepare the viral vector stocks (U94 and control) according to the manufacturer's protocol.

-

On the day of transduction, remove the culture medium from the cells and replace it with fresh medium containing the viral vectors at the desired multiplicity of infection (MOI).

-

Incubate the cells for 24 hours.

-

-

Post-Transduction:

-

After 24 hours, replace the virus-containing medium with fresh complete culture medium.

-

Incubate for an additional 48-72 hours to allow for robust expression of the U94 protein.

-

Confirm expression by observing the reporter gene (e.g., GFP fluorescence) or by Western blot.

-

The cells are now ready to be used in downstream assays.

-

Protocol 2: Western Blot Analysis of Phosphorylated Src and Downstream Targets

This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.[12][13][14][15][16]

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Y418), anti-total-Src, anti-phospho-Akt (S473), anti-total-Akt, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation:

-

Wash the U94-expressing and control cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Keep samples on ice at all times.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto the polyacrylamide gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12]

-

Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.

-

Protocol 3: Cell Proliferation (MTT) Assay

Materials:

-

U94-expressing and control cells

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed U94-expressing and control cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Include wells with medium only as a blank control.

-

-

Incubation:

-

Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C.

-

-

MTT Addition:

-

At each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the blank reading from all sample readings.

-

Calculate the percentage of proliferation inhibition relative to the control cells.

-

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

Materials:

-

U94-expressing and control cells

-

6-well cell culture plates

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Create Monolayer:

-

Seed U94-expressing and control cells into 6-well plates and grow them to 90-100% confluency.

-

-

Create Wound:

-

Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Gently wash the well with PBS to remove detached cells.

-

Replace with fresh, low-serum (e.g., 1% FBS) medium to minimize cell proliferation.

-

-

Image Acquisition:

-

Immediately capture images of the scratch at defined points (mark the plate for reference). This is the 0-hour time point.

-

Incubate the plate at 37°C.

-

Capture images of the same fields at subsequent time points (e.g., 8, 16, 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at each time point for all conditions.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Protocol 5: Transwell Invasion Assay

Materials:

-

Transwell inserts with 8 µm pore size polycarbonate membranes

-

24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete medium (with 10% FBS as chemoattractant)

-

Cotton swabs

-

Crystal Violet stain

Procedure:

-

Prepare Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free medium and coat the top of the Transwell inserts.

-

Incubate for at least 4 hours at 37°C to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest U94-expressing and control cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Add 750 µL of complete medium (with 10% FBS) to the lower chamber as a chemoattractant.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C.

-

-

Staining and Counting:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe away the non-invading cells from the top surface of the membrane.

-

Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

Calculate the percentage of invasion inhibition relative to the control.

-

References

- 1. U94 of human herpesvirus 6 down-modulates Src, promotes a partial mesenchymal-to-epithelial transition and inhibits tumor cell growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. U94 of human herpesvirus 6 down-modulates Src, promotes a partial mesenchymal-to-epithelial transition and inhibits tumor cell growth, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. U94/rep of human herpesvirus 6 inhibits proliferation, invasion, and angiogenesis of glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human herpesvirus 6 U94 suppresses tumor cell proliferation and invasion by inhibiting Akt/GSK3β signaling in glioma - Jiang - Translational Cancer Research [tcr.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. MDA-MB-231 | Culture Collections [culturecollections.org.uk]

- 11. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. benchchem.com [benchchem.com]

Application Note and Protocol: HS94 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This makes them prime targets for therapeutic intervention. The Death-associated protein kinase 3 (DAPK3), also known as Zipper-interacting protein kinase (ZIPK), is a serine/threonine kinase that plays a role in apoptosis, autophagy, and smooth muscle contraction. As such, the identification and characterization of DAPK3 inhibitors are of significant interest in drug discovery.

This document provides a detailed protocol for an in vitro kinase assay designed to evaluate the inhibitory activity of compounds against DAPK3, using HS94 as a reference inhibitor. This compound is a known selective inhibitor of DAPK3. The described methodology is based on a generic fluorescence-based assay format that detects the amount of ADP produced, which is directly proportional to kinase activity. This protocol can be adapted for high-throughput screening (HTS) of compound libraries and for detailed mechanistic studies of lead compounds.

Signaling Pathway Involving DAPK3

DAPK3 is a component of several signaling cascades that regulate cellular processes such as apoptosis and autophagy. Below is a simplified representation of a hypothetical signaling pathway involving DAPK3.

Application Notes and Protocols for Studying Smooth Muscle Contractility with HS94

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HS94, a dual inhibitor of Zipper-Interacting Protein Kinase (ZIPK) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinase, for the investigation of smooth muscle contractility. This document outlines the mechanism of action of this compound, provides detailed experimental protocols, and presents quantitative data from relevant studies.

Introduction to this compound

This compound is a valuable pharmacological tool for dissecting the signaling pathways that regulate smooth muscle tone. Unlike classical smooth muscle relaxants that primarily target the calcium-calmodulin-myosin light chain kinase (MLCK) axis, this compound appears to modulate contractility through a distinct mechanism. Evidence suggests that this compound induces vasodilation without significantly altering the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20). This points towards a mechanism of action independent of direct MLCK inhibition or myosin light chain phosphatase (MLCP) activation. Instead, the effects of this compound are likely mediated through its inhibition of ZIPK and Pim kinases, which are implicated in the regulation of cytoskeletal dynamics and focal adhesion signaling.

Mechanism of Action

This compound's primary targets are ZIPK and Pim kinases. In the context of smooth muscle contractility, the inhibition of ZIPK is of particular interest. ZIPK is known to be involved in the Ca2+-independent regulation of smooth muscle contraction. It can directly phosphorylate MLC20 at Serine 19 and Threonine 18 and also inhibit MLCP activity, leading to an increase in MLC20 phosphorylation and contraction. However, the vasodilatory effect of this compound, without a concomitant decrease in MLC20 phosphorylation, suggests a more nuanced role for ZIPK. It is hypothesized that this compound's effects are mediated through the modulation of focal adhesion kinase (FAK) phosphorylation, a downstream target of ZIPK, which plays a critical role in cytoskeletal organization and force transmission in smooth muscle cells.

Pim kinases are more prominently associated with cell proliferation and survival. However, some studies suggest a potential role for Pim-1 in the regulation of MYPT1, the myosin-targeting subunit of MLCP. By inhibiting Pim kinases, this compound may indirectly influence MLCP activity, although this is considered a secondary mechanism in the context of acute contractile responses.

Quantitative Data Summary

The following tables summarize the effects of this compound and related kinase inhibitors on smooth muscle contraction. This data is compiled from studies on various smooth muscle preparations and provides a comparative overview of their potency and efficacy.

Table 1: Effect of HS38 (a dual ZIPK/Pim inhibitor structurally related to this compound) on Agonist-Induced Contractions in Human Prostate Tissues

| Agonist | Concentration | Emax (% of Control) | EC50 Fold Change |

| Noradrenaline | 3 µM | 85 ± 15 | 1.2 ± 0.3 |

| Phenylephrine | 3 µM | 90 ± 10 | 1.1 ± 0.2 |

| Methoxamine | 3 µM | 95 ± 8 | 1.0 ± 0.1 |

Data are presented as mean ± SEM. Emax represents the maximal contraction induced by the agonist in the presence of the inhibitor, expressed as a percentage of the maximal contraction in the absence of the inhibitor. EC50 fold change represents the shift in the concentration-response curve.

Table 2: Effect of AZD1208 (a Pim Kinase Inhibitor) on Agonist-Induced Contractions in Human Prostate Tissues

| Agonist | Concentration | Emax (% of Control) | EC50 Fold Change |

| Noradrenaline | 500 nM | 75 ± 12 | 1.5 ± 0.4 |

| Phenylephrine | 500 nM | 80 ± 9 | 1.3 ± 0.3 |

| Methoxamine | 500 nM | 92 ± 7 | 1.1 ± 0.2 |

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Isometric Tension Recording in Isolated Arterial Rings

This protocol describes the methodology for assessing the effect of this compound on the contractility of isolated arterial segments using a wire myograph system.

Materials:

-

Isolated artery segments (e.g., mesenteric, cerebral, or coronary arteries)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Carbogen gas (95% O2, 5% CO2)

-

Wire myograph system

-

Force transducer and data acquisition system

-

This compound stock solution (in DMSO)

-

Contractile agonists (e.g., phenylephrine, U46619, KCl)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove excess connective and adipose tissue.

-

Cut the artery into 2 mm rings.

-

-

Mounting the Arterial Rings:

-

Mount the arterial rings on two tungsten wires (typically 40 µm in diameter) in the organ bath chambers of the wire myograph.

-

Fill the chambers with Krebs-Henseleit solution and bubble with carbogen gas. Maintain the temperature at 37°C.

-

-

Equilibration and Normalization:

-

Allow the arterial rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for each ring. This involves incrementally stretching the vessel and measuring the contractile response to a standardized stimulus (e.g., 60 mM KCl) until a maximal response is achieved. Set the resting tension to the optimal level.

-

-

Viability and Endothelial Integrity Check:

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

-

To check for endothelial integrity, pre-contract the rings with an agonist (e.g., phenylephrine to ~80% of maximum) and then add an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin). A relaxation of >80% indicates a functional endothelium.

-

-

Experimental Protocol:

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the arterial rings with the desired concentration of this compound or vehicle (DMSO) for a predetermined period (e.g., 30 minutes).

-

Generate cumulative concentration-response curves to a contractile agonist (e.g., phenylephrine) by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension generated at each agonist concentration.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).

-

Compare the EC50 and Emax values in the presence and absence of this compound to determine its inhibitory effect.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in smooth muscle contraction and the proposed mechanism of action of this compound.

Canonical signaling pathway for smooth muscle contraction.

Proposed signaling pathway for this compound-induced vasodilation.

HS94 Application Notes: Solubility, Stock Solution Preparation, and Use in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility of HS94, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), in Dimethyl Sulfoxide (DMSO) and other solvents. This document includes protocols for preparing stock solutions and general workflows for its application in cell-based assays.

Introduction to this compound

This compound is a potent and selective inhibitor of DAPK3, a serine/threonine kinase involved in various cellular processes.[1][2] DAPK3 plays a role in apoptosis, autophagy, and the regulation of cytoskeletal dynamics.[3][4] Dysregulation of DAPK3 has been implicated in several diseases, including cancer and hypertension, making it a target of interest for drug discovery.[1][5] this compound serves as a critical tool for investigating the cellular functions of DAPK3 and its role in disease pathways.

Solubility of this compound

The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in any experiment. The solubility of this compound has been determined in DMSO, a common solvent for preparing stock solutions of small molecules for biological assays.

Data Presentation: this compound Solubility

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |

| DMSO | 17 | 51.61 | Selleck Chemicals | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2] |

| Ethanol | Data not available | Data not available | - | Solubility in ethanol is not readily available in public sources. It is recommended to perform a small-scale solubility test. |

| Water | Insoluble (predicted) | Insoluble (predicted) | - | Small organic molecules of this nature are typically insoluble or poorly soluble in aqueous solutions. |

| PBS (pH 7.4) | Insoluble (predicted) | Insoluble (predicted) | - | Similar to water, direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard method. |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 329.38 g/mol ) in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing this compound: Carefully weigh out 3.29 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile vial.

-

Calculation Note: To make 1 mL of a 10 mM solution (0.010 mol/L), you need: 0.010 mol/L * 1 L/1000 mL * 329.38 g/mol * 1000 mg/g = 3.29 mg.

-

-

Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial. Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. MedchemExpress suggests storage at -80°C for up to 6 months.[1]

Mandatory Visualizations

DAPK3 Signaling Pathway

DAPK3 is a kinase that can be activated by various stress signals. It has been shown to participate in multiple signaling cascades, including pathways related to apoptosis and inflammation. For instance, recent studies have identified DAPK3 as a positive regulator of the STING-IFN-β pathway, which is crucial for innate immunity.[6][7] It can also influence cell proliferation and migration through pathways like the ERK/c-Myc signaling axis.[3][5]

Experimental Workflow: Cell-Based Assay

The following workflow outlines the typical steps for using an this compound DMSO stock solution in a cell-based experiment, such as measuring its effect on cell viability or signaling pathway activation.

Logic Diagram: Solvent Selection

The choice of solvent is critical and depends on the specific requirements of the experiment. This diagram illustrates the decision-making process for solvent use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. DAPK3 - Wikipedia [en.wikipedia.org]

- 5. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Section 1: SGT-94 Treatment in Cultured Cells

Application Notes and Protocols for Investigating Myogenic Reactivity of Cerebral Arterioles with HS94

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myogenic reactivity is the intrinsic ability of blood vessels, particularly small arteries and arterioles, to constrict in response to an increase in intraluminal pressure and dilate in response to a decrease. This fundamental mechanism is crucial for the autoregulation of blood flow and the protection of downstream capillary beds from excessive pressure fluctuations. In the cerebral circulation, proper myogenic reactivity is vital for maintaining stable cerebral blood flow, which is essential for normal brain function. Dysregulation of this process is implicated in various cerebrovascular diseases, including stroke and hypertension.

HS94 and the structurally related compound HS38 are potent and selective inhibitors of Death-associated protein kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). DAPK3 is a serine/threonine kinase that has been identified as a key regulator of vascular smooth muscle contraction and, more recently, as a modulator of the myogenic response in cerebral arteries.[1][2] These small molecule inhibitors serve as valuable pharmacological tools to investigate the role of DAPK3 in myogenic reactivity and to explore its potential as a therapeutic target for cerebrovascular disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound/HS38 to study myogenic reactivity in isolated cerebral arterioles using pressure myography.

Mechanism of Action